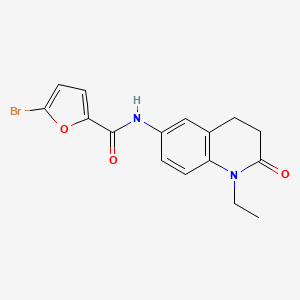

![molecular formula C7H12BrOP B2501364 1-溴-3-二甲基膦酰基双环[1.1.1]戊烷 CAS No. 2402830-53-7](/img/structure/B2501364.png)

1-溴-3-二甲基膦酰基双环[1.1.1]戊烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-Bromo-3-dimethylphosphorylbicyclo[1.1.1]pentane" is not directly mentioned in the provided papers. However, the papers do discuss various aspects of bicyclo[1.1.1]pentane derivatives, which are highly strained carbocycles that have garnered significant interest due to their unique structure and potential applications in pharmaceutical and chemical industries . These compounds are known for their metabolic stability and potential as bioisosteres .

Synthesis Analysis

The synthesis of bicyclo[1.1.1]pentane derivatives often involves the manipulation of dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate . For instance, the synthesis of bridge-fluorinated derivatives has been achieved through direct fluorination, followed by isolation using preparative GC . Additionally, the reaction between t-butyllithium and 1-bromobicyclo[1.1.1]pentane leads to the formation of [1.1.1]propellane, which can undergo further reactions to yield different products . The synthesis of 1,3-disubstituted bicyclo[1.1.1]pentanes has been described, with a focus on generating 3-X-substituted bicyclo[1.1.1]pentyl bromides for solvolytic studies .

Molecular Structure Analysis

The molecular structure of bicyclo[1.1.1]pentane derivatives is characterized by a high degree of strain due to their compact and rigid frameworks . The geometries of these compounds are influenced by the substitution pattern, and this is reflected in their calculated geometries, which are consistent with Bent's rules . The strain introduced by polyfluorination can be as high as 33-35 kcal/mol for hexasubstitution .

Chemical Reactions Analysis

Bicyclo[1.1.1]pentane derivatives can participate in a variety of chemical reactions. For example, the solvolysis of 1-bromobicyclo[1.1.1]pentane is faster than that of t-butyl bromide and yields 3-methylenecyclobutanol exclusively . The bridgehead reactivity of these compounds is also notable, as demonstrated by the formation of [1.1.1]propellane through 1,3-dehydrobromination . Furthermore, the compounds can be used as building blocks for click chemistry, with azides and terminal alkynes derived from bicyclo[1.1.1]pentane being suitable substrates for such reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of bicyclo[1.1.1]pentane derivatives are influenced by their high strain and unique molecular structures. The NMR spectra of bridge-fluorinated derivatives exhibit a wide range of chemical shifts and long-range coupling constants, which are in good agreement with calculated results . The strained nature of these molecules does not prevent them from undergoing direct C–H insertion reactions, which can be performed enantioselectively to access chiral substituted products .

科学研究应用

溶剂分解和环化

1-溴双环[1.1.1]戊烷在水性乙醇中比叔丁基溴化物经历更快的溶剂分解,仅形成 3-亚甲基环丁醇。这说明了其在化学合成和环化反应中的潜力 (Della & Taylor, 1990).

电化学还原

包括 1-溴变体在内的 1,5-二卤代戊烷的电化学还原产生各种产物,如环戊烷和正戊烷,证明了它们在电化学过程中的适用性 (Pritts & Peters, 1994).

药物合成

1-溴双环[1.1.1]戊烷在合成药物化合物中发挥作用,如吉非贝齐,一种用于治疗动脉粥样硬化的药物 (Glushkov et al., 1995).

[1.1.1]螺旋桨烷的形成

1-溴双环[1.1.1]戊烷参与形成 [1.1.1]螺旋桨烷,这是一种由于其独特的结构和在有机化学中的潜在应用而引起关注的化合物 (Della, Taylor, & Tsanaktsidis, 1990).

氨基烷基化

源自 1-溴双环[1.1.1]戊烷的 [1.1.1]螺旋桨烷的氨基烷基化是合成 3-烷基双环[1.1.1]戊烷-1-胺的有效方法,在制药工业中很有用 (Hughes et al., 2019).

光致变色和荧光化合物

1-溴双环[1.1.1]戊烷衍生物用于制造光致变色单元和荧光化合物,证明了它们在材料科学领域的重要性 (de Meijere et al., 2007).

点击化学

与 1-溴双环[1.1.1]戊烷相关的双环[1.1.1]戊烷衍生的叠氮化物和炔烃是为点击反应合成的,表明它们在药物和组合化学中的作用 (Kokhan et al., 2017).

分子构件

源自 1-溴变体的 1,3-二乙炔基双环[1.1.1]戊烷等化合物对于合成延伸的、刚性的分子非常有价值,展示了它们作为分子构件的效用 (Kaleta, Nečas, & Mazal, 2012).

对映选择性官能化

双环[1.1.1]戊烷的对映选择性 C–H 官能化(可以从 1-溴化合物衍生)提供了对映取代双环[1.1.1]戊烷的途径,这对药物研究至关重要 (Garlets et al., 2020).

安全和危害

未来方向

The study and application of bicyclo[1.1.1]pentane derivatives have been a topic of interest in recent years, particularly in the field of drug discovery where they are used as bioisosteres for para-substituted benzene rings . Future research might explore the synthesis and properties of new bicyclo[1.1.1]pentane derivatives, including those with different functional groups .

属性

IUPAC Name |

1-bromo-3-dimethylphosphorylbicyclo[1.1.1]pentane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrOP/c1-10(2,9)7-3-6(8,4-7)5-7/h3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFCZOHCHVYJVOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C12CC(C1)(C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrOP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-dimethylphosphorylbicyclo[1.1.1]pentane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-({2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}amino)phenyl]acetamide](/img/structure/B2501283.png)

![N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)benzo[d]oxazol-2-amine](/img/structure/B2501285.png)

![5-(2-furyl)-2-[(4-methylpiperidin-1-yl)acetyl]-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole](/img/structure/B2501286.png)

![N-(5-chloro-2-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2501287.png)

![3-(3,4-dimethoxyphenyl)-2-((3-nitrobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2501294.png)

![8-(4-fluorophenyl)-N-(2-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2501295.png)

![N-(3,4-dimethoxyphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2501303.png)

![(3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-bromophenyl)methanone](/img/structure/B2501304.png)